3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine
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Overview
Description
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the third position and a trifluoromethylsulfonyl group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Sulfonylation: The trifluoromethylsulfonyl group is introduced using reagents like trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylsulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-4-((trifluoromethyl)sulfonyl)pyridine.
Scientific Research Applications
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to harsh chemical environments.
Mechanism of Action
The mechanism by which 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
3-Bromo-4-((trifluoromethyl)sulfonyl)pyridine: Bromine atom replaces the chlorine atom.
4-((Trifluoromethyl)sulfonyl)pyridine: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both a chlorine atom and a trifluoromethylsulfonyl group, which confer distinct reactivity and properties. The trifluoromethylsulfonyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C6H3ClF3NO2S |
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Molecular Weight |
245.61 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-4-3-11-2-1-5(4)14(12,13)6(8,9)10/h1-3H |
InChI Key |
LGVAKDGUOFMZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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